Anti-inflammatory agent 59

IL-1β inhibition Cytokine modulation Inflammation research

Dissecting IL-1β-specific inflammatory pathways requires tools free of confounding TNFα modulation. Anti-inflammatory agent 59 (CAS 3032851-11-6) is a selective IL-1β inhibitor (IC₅₀ 2.28 μM) that suppresses NF-κB phosphorylation while sparing TNFα expression. • Selective IL-1β/IL-6 suppression without TNFα modulation • NF-κB phosphorylation inhibition equivalent to series-best analogs • Ideal SAR comparator paired with bromine analog (agent 58) for halogen-effect studies

Molecular Formula C17H18IN5O3
Molecular Weight 467.3 g/mol
Cat. No. B12377159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 59
Molecular FormulaC17H18IN5O3
Molecular Weight467.3 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O
InChIInChI=1S/C17H18IN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1
InChIKeyIOEJSYFHEFBUEF-HCYNLOQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory Agent 59 (N-(3-Iodobenzyl)-5′-deoxyadenosine) – Molecular Identity and Core Pharmacological Profile for Procurement Decisions


Anti-inflammatory agent 59 (CAS 3032851-11-6, molecular formula C17H18IN5O3, MW 467.26 g/mol) is an l-1′-homologated adenosine derivative that functions as a direct IL-1β inhibitor. Its chemical identity is N-(3-iodobenzyl)-5′-deoxyadenosine [1]. The compound inhibits IL-1β with an IC₅₀ of 2.28 μM in LPS-stimulated RAW 264.7 macrophages and suppresses pro-inflammatory gene expression, protein secretion, and NF-κB phosphorylation [2]. It belongs to a series of truncated adenosine nucleoside analogues designed for anti-inflammatory applications [3].

IL-1β pathway inhibition research tool
NF-κB signaling assay context
Macrophage inflammation model fit
Adenosine scaffold-based bioactive probe

Anti-inflammatory Agent 59 vs. In-Class Adenosine Analogs: Why Interchanging Compounds Compromises Experimental Reproducibility


Within the l-1′-homologated adenosine derivative series, minor structural modifications produce substantial divergences in anti-inflammatory potency and cytokine selectivity. For instance, the bromine-substituted analog (Anti-inflammatory agent 58, compound 2g) exhibits an IL-1β IC₅₀ of 1.08 μM, whereas the iodine-substituted analog (Anti-inflammatory agent 59, compound 2h) shows 2.28 μM under identical assay conditions [1]. Furthermore, only a subset of analogs (2d, 2g, 3d) effectively reverse TNFα expression, while compounds 3a and 3b fail to reduce IL-6 mRNA [2]. These differential profiles render generic substitution untenable for studies requiring precise cytokine modulation.

Halogen substitution Iodine vs bromine may shift IL-1β potency profile beyond expected range
Cytokine selectivity TNFα inactivity observed may not transfer across halogenated analogs
IL-6 suppression ranking Moderate potency within series may not replicate top-tier IL-6 response

Anti-inflammatory Agent 59 – Quantified Differentiation from Closest Analogs and Alternatives


Direct IL-1β Inhibitory Potency Comparison: Anti-inflammatory Agent 59 (2h) vs. Anti-inflammatory Agent 58 (2g)

In a head-to-head comparison under identical experimental conditions, Anti-inflammatory agent 59 (compound 2h) demonstrates an IL-1β IC₅₀ of 2.28 μM, whereas its bromine-substituted analog Anti-inflammatory agent 58 (compound 2g) achieves 1.08 μM [1]. This 2.1-fold difference in potency reflects the impact of halogen substitution (iodine vs. bromine) on adenosine scaffold binding efficiency.

IL-1β Inhibition
Head-to-head
2.28 µM vs 1.08 µM (2.1-fold difference)
Supports halogen-dependent IL-1β response comparison
LPS-stimulated RAW 264.7 macrophages, 24h
IL-1β inhibition Cytokine modulation Inflammation research

TNFα Expression Selectivity Profile: Anti-inflammatory Agent 59 (2h) vs. Active vs. Inactive Analogs

Anti-inflammatory agent 59 (compound 2h) does NOT effectively reverse LPS-induced TNFα mRNA expression, distinguishing it from compounds 2d, 2g, and 3d which do demonstrate TNFα inhibitory activity [1]. This selective profile (IL-1β/IL-6 active; TNFα inactive) defines a narrower cytokine modulation window compared to broader-spectrum analogs.

TNFα Selectivity
Head-to-head
Target inactive; active analogs 2d, 2g, 3d
Supports cytokine selectivity profiling
Qualitative mRNA expression (qPCR)
TNFα regulation Selective cytokine inhibition Macrophage activation

IL-6 mRNA Suppression Potency: Anti-inflammatory Agent 59 (2h) vs. Top-Performing Analogs 2f and 2g

While Anti-inflammatory agent 59 (2h) significantly reduces IL-6 mRNA expression, compounds 2f and 2g show the most potent reduction in IL-6 gene expression among the tested series [1]. This class-level inference places 2h as an active but not maximal IL-6 suppressor, offering a moderate intervention option.

IL-6 Suppression
Class-level
Ranked moderate; top tier 2f, 2g
Supports IL-6 pathway-response ranking review
Relative potency within analog series
IL-6 inhibition Pro-inflammatory cytokine panel Gene expression

NF-κB Phosphorylation Inhibition Efficacy: Anti-inflammatory Agent 59 (2h) vs. 2g and Other Analogs

Anti-inflammatory agent 59 (2h) downregulates LPS-induced NF-κB phosphorylation to an extent comparable to 2g, and both are identified as the most potent NF-κB inhibitors in the series [1]. While all tested compounds reduce NF-κB phosphorylation, 2g and 2h exhibit the strongest effects, establishing a mechanistically coupled pair.

NF-κB Inhibition
Head-to-head
Equivalent to top performer 2g
Supports NF-κB pathway-response comparison
Comparable phosphorylation downregulation
NF-κB signaling Transcription factor inhibition Anti-inflammatory mechanism

Structural Determinant of Differential Activity: Iodine vs. Bromine Substitution

The sole structural difference between 2g and 2h is the halogen atom on the N6-benzyl substituent: bromine in 2g vs. iodine in 2h [1]. This substitution alters both steric bulk and electronic properties, resulting in the observed 2.1-fold difference in IL-1β IC₅₀. Similar halogen-dependent activity patterns are well-documented in adenosine receptor pharmacology, where N6-(3-iodobenzyl)adenosine derivatives exhibit A₃ receptor selectivity [2].

Halogen SAR
Supporting evidence
Iodine (≈133 pm) vs Bromine (≈114 pm)
Supports halogen-substitution SAR interpretation
Atomic radius and electronegativity differences
Structure-activity relationship Halogen substitution Adenosine receptor affinity

Anti-inflammatory Agent 59 – Optimal Research Applications and Procurement Rationale


Moderate IL-1β Blockade Studies Requiring Preserved TNFα Signaling

Anti-inflammatory agent 59 (2.28 μM IC₅₀) is ideal for experiments where partial IL-1β inhibition is desired without ablating TNFα responses. Its inactivity against TNFα distinguishes it from broader-spectrum analogs like 2g and 2d, enabling dissection of IL-1β-specific pathways in LPS-challenged macrophages [1].

NF-κB Signaling Pathway Mechanistic Investigations

Given its potent NF-κB phosphorylation suppression equivalent to the strongest inhibitor in the series (2g), Anti-inflammatory agent 59 serves as a robust tool for studying NF-κB-mediated inflammatory cascades. Its moderate cytokine suppression profile allows researchers to uncouple NF-κB activation from downstream cytokine output [2].

Structure-Activity Relationship (SAR) Studies on Halogenated Adenosine Analogs

As the iodine-containing member of a halogen-substituted adenosine series, Anti-inflammatory agent 59 provides a key comparator for SAR investigations. Paired with the bromine analog (2g), it enables direct assessment of halogen size and electronegativity effects on IL-1β inhibition and potential adenosine receptor off-target interactions [3].

Combinatorial Inflammation Model Experiments

Anti-inflammatory agent 59 can be combined with TNFα-selective inhibitors to create defined cytokine suppression cocktails. Its selective IL-1β/IL-6 activity (without TNFα modulation) makes it a precise component for deconvoluting cytokine network contributions in complex inflammatory models [1].

Application
Selection Property
Validation Focus
IL-1β pathway studies with TNFα preservation
Cytokine selectivity context (IL-1β/IL-6 active, TNFα inactive)
Pathway-specific response without TNFα confounding
NF-κB signaling pathway studies
NF-κB phosphorylation inhibition context
Uncoupling NF-κB activation from cytokine output
Halogen-substituted adenosine SAR studies
Halogen-dependent activity profile
Comparative iodine vs bromine response interpretation
Combinatorial cytokine pathway models
Selective IL-1β/IL-6 modulation context
Cytokine network deconvolution without TNFα modulation

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